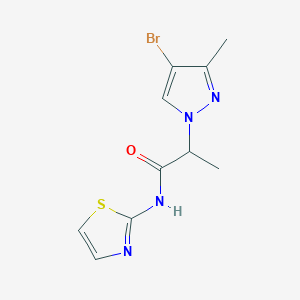
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide is a synthetic organic compound that features a pyrazole ring substituted with a bromine atom and a methyl group, as well as a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring can be brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Thiazole ring formation: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea.
Amide bond formation: The final step involves coupling the brominated pyrazole and the thiazole ring through an amide bond formation using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.
Reduction: Reduction reactions could target the bromine atom or the carbonyl group in the amide linkage.
Substitution: The bromine atom on the pyrazole ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the brominated pyrazole or the amide group.
Substitution: Substituted pyrazole derivatives with various nucleophiles.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions or as a probe in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The bromine atom and the thiazole ring could play crucial roles in binding to molecular targets, while the amide linkage provides structural stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide
- 2-(4-bromo-3-ethyl-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide
Uniqueness
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide is unique due to the specific substitution pattern on the pyrazole ring and the presence of both a bromine atom and a thiazole ring. These features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H11BrN4OS |
|---|---|
Molecular Weight |
315.19 g/mol |
IUPAC Name |
2-(4-bromo-3-methylpyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C10H11BrN4OS/c1-6-8(11)5-15(14-6)7(2)9(16)13-10-12-3-4-17-10/h3-5,7H,1-2H3,(H,12,13,16) |
InChI Key |
JIDLLSPABIZQFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Br)C(C)C(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Ethyl-5-methyl-2-{[(2-phenylcyclopropyl)carbonyl]amino}-3-thiophenecarboxamide](/img/structure/B10975571.png)
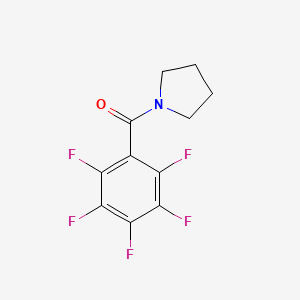
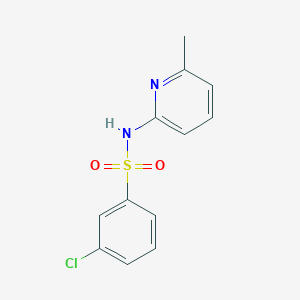
![1,4-Diazepane-1,4-diylbis[(2-ethoxyphenyl)methanone]](/img/structure/B10975575.png)
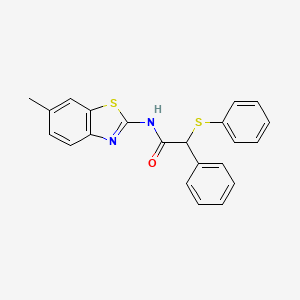
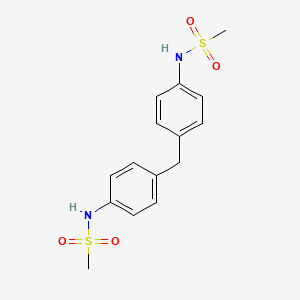
![N-(3-cyano-4,5-dimethylthiophen-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B10975599.png)
![5-bromo-N-{3-[(5-bromo-2-furoyl)amino]-2,2-dimethylpropyl}-2-furamide](/img/structure/B10975602.png)
![1-Benzothiophen-3-yl[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B10975609.png)
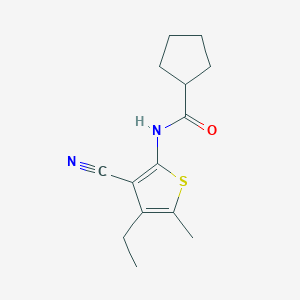
![Methyl 4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]thiophene-2-carboxylate](/img/structure/B10975623.png)
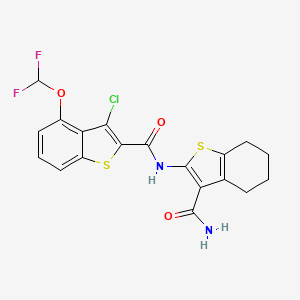

![6-[(2-Methyl-5-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10975640.png)
